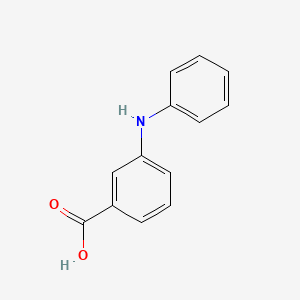

3-(Phenylamino)benzoic acid

Description

Properties

IUPAC Name |

3-anilinobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHSJRJPIWLNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511446 | |

| Record name | 3-Anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-56-5 | |

| Record name | 3-Anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with aniline under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the phenylamino derivative. Another method involves the direct coupling of benzoic acid derivatives with aniline using catalysts such as palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenylamino group to a phenylhydroxy group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted benzoic acids, quinones, and phenylhydroxy derivatives .

Scientific Research Applications

Scientific Research Applications

AKR1C3 Inhibition and CRPC Management:

- Inhibitory Activity 3-(phenylamino)benzoic acids exhibit nanomolar affinity and over 200-fold selectivity for AKR1C3 versus other AKR1C isoforms . A meta arrangement of the carboxylic acid and secondary amine moieties, along with a strong electron-withdrawing group at the para position of the B-ring, enhances selectivity for AKR1C3 over AKR1C2 .

- Potential Therapeutic Use These compounds may be useful in the treatment and/or prevention of CRPC and in understanding the role of AKR1C3 in endocrinology .

Structural and Electronic Effects:

- Correlation of Electronic Effects The AKR1C3 inhibitory potency of the 4'-substituted 3-(phenylamino)benzoic acids shows a linear correlation with the electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent .

- Subpocket Binding A trifluoromethyl group substituent is bound in a distinct subpocket within AKR1C3. This subpocket is larger, different in shape, and lined by polar amino acids (S118, S308, and Y319) relative to AKR1C1 or AKR1C2, suggesting that appropriate substitution on the B-ring may provide the needed AKR1C3 selectivity .

Other Potential Applications:

While the primary focus is on AKR1C3 inhibition, benzoic acid derivatives, including phenylaminobenzoic acids, have shown promise in other areas:

- MEK Kinase Inhibition Certain 4-bromo and 4-iodo phenylamino benzoic acid derivatives are selective MEK kinase inhibitors, useful for treating proliferative diseases such as cancer, psoriasis, and restenosis . They are especially well-suited to treat cancers such as breast cancer, colon cancer, prostate cancer, skin cancer, and pancreatic cancer and for use in conjunction with conventional radiation therapy .

- Immunomodulatory Agents These compounds can also act as immunomodulatory agents and may be used to treat degenerative diseases where changes in MEK activation lead to pathologies such as hepatomegaly and cardiomegaly .

- Cyclic Nucleotide Phosphodiesterase Inhibition Benzoic acid derivatives have been tested for inhibitory effects on human blood platelet cyclic nucleotide phosphodiesterase (PDE) activities .

Data Table: AKR1C3 Inhibition

Authoritative Insights

- The selective inhibition of AKR1C3 by 3-(phenylamino)benzoic acid derivatives offers a targeted approach to managing CRPC .

- Understanding the structural determinants for AKR1C3 inhibition can guide the development of more potent and selective inhibitors .

- Further research is needed to explore the full therapeutic potential of these compounds in various diseases, including cancers and degenerative conditions .

Mechanism of Action

The mechanism of action of 3-(Phenylamino)benzoic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the metabolism of steroids and prostaglandins. By inhibiting AKR1C3, the compound can modulate the levels of these bioactive molecules, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Properties:

- Synthesis : Typically prepared via palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ and BINAP) followed by hydrolysis .

- Biological Activity: Exhibits nanomolar affinity (IC₅₀ < 100 nM) for AKR1C3 with >200-fold selectivity over related isoforms (AKR1C1, AKR1C2) .

- Structure-Activity Relationship (SAR) : The meta-positioned carboxylic acid on the A-ring and electron-withdrawing substituents on the B-ring (e.g., trifluoromethyl) enhance potency and selectivity .

Comparison with Structurally Similar Compounds

Positional Isomers: 2- and 4-(Phenylamino)benzoic Acids

Studies comparing 2-, 3-, and 4-(phenylamino)benzoic acids reveal significant differences in biological activity:

| Compound | AKR1C3 IC₅₀ (nM) | Selectivity (vs. AKR1C1/C2) | Key Structural Feature |

|---|---|---|---|

| 3-(Phenylamino)benzoic acid | 20–50 | >200-fold | Carboxylic acid at meta-position |

| 2-(Phenylamino)benzoic acid | >1000 | <10-fold | Carboxylic acid at ortho-position |

| 4-(Phenylamino)benzoic acid | 500–800 | <50-fold | Carboxylic acid at para-position |

Key Insight: The meta-carboxylic acid in this compound optimizes hydrogen bonding with AKR1C3’s active site (e.g., residues F118 and L308), while ortho/para isomers disrupt binding .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs like flufenamic acid, meclofenamic acid, and mefenamic acid share a 2-(phenylamino)benzoic acid core but differ in substituents:

| Compound | Substituents on B-ring | AKR1C3 IC₅₀ (nM) | Selectivity (vs. AKR1C1/C2) | COX Inhibition |

|---|---|---|---|---|

| Flufenamic acid | 3-CF₃ | 50–100 | <10-fold | Yes (COX-1/2) |

| Meclofenamic acid | 2,6-Cl; 3-CH₃ | 100–200 | <20-fold | Yes (COX-1/2) |

| Mefenamic acid | 2,3-CH₃ | >500 | <5-fold | Yes (COX-1/2) |

| This compound | 4′-CF₃ (optimized derivative) | 20 | >200-fold | No |

Key Insight: Unlike NSAIDs, this compound derivatives avoid cyclooxygenase (COX) inhibition, reducing off-target effects .

Substituted Derivatives of this compound

Substituents on the B-ring significantly modulate activity:

| B-ring Substituent | AKR1C3 IC₅₀ (nM) | Selectivity (vs. AKR1C1/C2) | Electronic Effect |

|---|---|---|---|

| 4′-CF₃ | 20 | >200-fold | Strong EWG |

| 4′-Cl | 45 | 150-fold | Moderate EWG |

| 4′-CH₃ | 120 | 50-fold | Weak EDG |

| 4′-OCH₃ | >500 | <10-fold | Strong EDG |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Key Insight : Electron-withdrawing groups (e.g., CF₃) lower the pKₐ of the carboxylic acid and secondary amine, enhancing binding to AKR1C3’s hydrophobic pocket .

Mechanistic and Selectivity Insights

Biological Activity

3-(Phenylamino)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound primarily acts as a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in various pathological conditions, including castrate-resistant prostate cancer (CRPC). This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant research findings.

Target Enzyme : The primary target of this compound is AKR1C3, which plays a crucial role in androgen metabolism. Inhibition of this enzyme can lead to decreased levels of intratumoral androgens, making it a promising candidate for managing CRPC .

Mode of Action : The compound exhibits potent and selective inhibition of AKR1C3 with nanomolar affinity. Its inhibitory potency is influenced by the electronic effects of substituents on the phenyl ring and the pKa values of its functional groups .

Pharmacological Properties

This compound has demonstrated various pharmacological properties, including:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against certain strains, although further validation is needed.

- Antiviral Properties : The compound has been investigated for its antiviral capabilities, particularly in the context of viral infections.

- Cancer Therapeutics : Its ability to inhibit AKR1C3 positions it as a candidate for therapeutic strategies against CRPC and possibly other hormone-related cancers .

Structure-Activity Relationship (SAR)

Research has revealed significant insights into the structure-activity relationship (SAR) of this compound derivatives. Modifications in the chemical structure can enhance selectivity and potency against AKR1C3. For instance, specific substitutions at the para position on the phenyl ring have been shown to optimize inhibitory effects without compromising selectivity for AKR1C3 over other AKR isoforms .

| Substituent Position | Effect on Inhibition | Selectivity for AKR1C3 |

|---|---|---|

| Para | Increased potency | High |

| Meta | Reduced potency | Moderate |

| Ortho | Variable effects | Low |

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Prostate Cancer Research : A study demonstrated that derivatives of this compound could selectively inhibit AKR1C3, leading to reduced testosterone production in prostate cancer cell lines engineered to overexpress this enzyme. The findings suggest that these compounds could serve as effective treatments for CRPC .

- Structure Optimization Studies : Research focusing on the SAR has identified key modifications that enhance both potency and selectivity. For example, introducing electron-withdrawing groups at specific positions significantly improved the inhibitory profile against AKR1C3 while maintaining minimal activity against other related enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(phenylamino)benzoic acid derivatives with high regioselectivity?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzoic acid derivatives. For example, 3-iodobenzoic acid can react with phenylboronic acid using PdCl₂ as a catalyst under basic conditions to yield 3-phenylbenzoic acid, with subsequent functionalization to introduce the phenylamino group . Optimizing reaction parameters (e.g., solvent, temperature, and ligand choice) is critical for achieving >95% purity, as demonstrated in palladium-catalyzed coupling protocols .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

- Methodological Answer : Advanced analytical techniques such as LC-MS (for molecular weight confirmation) and HPLC (for purity assessment) are essential. For example, Creative Proteomics’ LC-MS platform enables qualitative and quantitative analysis of benzoic acid derivatives, including metabolite identification and stability studies under physiological conditions . Crystallographic refinement (e.g., via X-ray diffraction) can resolve ambiguities in substituent positioning, as shown in studies of 5-bromo-2-(phenylamino)benzoic acid derivatives .

Advanced Research Questions

Q. What molecular design principles enhance selectivity of this compound derivatives as AKR1C3 inhibitors over AKR1C1/C2 isoforms?

- Methodological Answer : Substituent electronic and steric effects on the B-ring significantly influence selectivity. Regression analysis of para-substituted analogs revealed a strong correlation (R² = 0.81) between electron-withdrawing groups (e.g., -NO₂) and AKR1C3 inhibition potency, attributed to interactions with residues like F118 and L308 in AKR1C3’s active site. In contrast, AKR1C2 inhibition showed no significant electronic correlation (R² = 0.37), highlighting the need for isoform-specific docking studies .

Q. How should researchers address contradictory data in enzymatic inhibition assays for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactor availability) or off-target effects. A systematic approach includes:

- Replicating assays under standardized conditions (e.g., fixed NADPH concentrations for AKR1C3 studies) .

- Performing competitive inhibition experiments to rule out nonspecific binding .

- Using isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives?

- Methodological Answer : Ligand selection and solvent systems are critical. For example, BINAP ligands with Pd(OAc)₂ in toluene at 120°C improve coupling efficiency for ortho- and para-substituted analogs. Post-reaction hydrolysis (KOH in EtOH/H₂O) ensures deprotection of carboxylic acid groups without side reactions . Reaction monitoring via TLC or in-situ NMR can identify intermediates requiring optimization .

Data-Driven Insights

-

Table 1 : Key substituent effects on AKR1C3 inhibition (from ):

Substituent (para-position) AKR1C3 IC₅₀ (µM) AKR1C2 IC₅₀ (µM) Selectivity Ratio (C2/C3) -NO₂ 0.12 12.5 104 -OCH₃ 0.45 8.7 19 -CH₃ 1.2 10.1 8.4 -

Note : Electron-withdrawing groups enhance AKR1C3 selectivity due to favorable interactions with hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.